Benfluralin

概要

説明

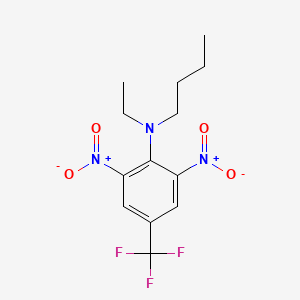

ベンフラリンは主に、根と茎の発達を阻害することで、草やその他の雑草の生育を抑制するために使用されます . この化合物は、オレンジ色の結晶性固体として特徴付けられ、化学式はC₁₃H₁₆F₃N₃O₄です .

2. 製法

合成経路と反応条件: ベンフラリンの合成には、N-ブチル-N-エチル-4-(トリフルオロメチル)アニリンのニトロ化が含まれます。この反応は通常、芳香環の2位と6位に選択的にニトロ基を導入するために、制御された条件下で行われます。このプロセスには、濃硝酸と硫酸をニトロ化剤として使用することが含まれます。

工業的製造方法: ベンフラリンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、ニトロ化剤の慎重な取り扱いと、製品品質の一貫性を確保するための工業用反応器の使用が含まれます。最終生成物は、結晶化と濾過によって精製され、所望のオレンジ色の結晶性固体が得られます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benfluralin involves the nitration of N-butyl-N-ethyl-4-(trifluoromethyl)aniline. The reaction typically occurs under controlled conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aromatic ring. The process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to ensure consistent product quality. The final product is purified through crystallization and filtration to obtain the desired orange crystalline solid.

化学反応の分析

Photodegradation

-

Benfluralin undergoes rapid photolysis in aquatic environments, forming 4-nitro-2-propyl-6-(trifluoromethyl)-1H-benzimidazole (371R) and 2-methyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazole (372R) .

-

Photodegradation in water yields 3-nitro-5-(trifluoromethyl)-1,2-benzenediamine (diamine metabolite) at 14.1% yield .

-

Volatilization accounts for >90% loss from water within 17 days under laboratory conditions .

Microbial Degradation

-

Aerobic soil metabolism produces N-butyl-N-ethylnitrous amide (EBNA) and des-alkylthis compound diamine (B36) .

-

Anaerobic conditions favor reduction of nitro groups, forming N²-butyl-N²-ethyl-3-nitro-5-(trifluoromethyl)-benzene-1,2-diamine .

-

Half-life (DT₅₀) in soil ranges from 22–79 days depending on organic content and microbial activity .

Metabolites and Reaction Byproducts

Data compiled from EFSA, EPA, and AERU assessments .

Reactivity and Environmental Fate

-

Hydrolysis : Stable at pH 5–9; negligible hydrolysis in aquatic systems .

-

Oxidation : Reactive oxygen species (ROS) generation observed in zebrafish, leading to oxidative stress .

-

Volatilization : High vapor pressure (5.76 mPa) promotes atmospheric dispersal .

-

Leaching Potential : Low mobility (average Koc = 10,750 mL/goc) but degradates show increased solubility .

Metabolic Pathways in Vertebrates

-

Absorption : Limited oral bioavailability (~20%) in rats; rapid elimination via feces (73%) and urine (18%) .

-

Biotransformation : Di-dealkylation and nitro reduction produce polar metabolites, including 1-ethyl-7-nitro-2-propyl-5-(trifluoromethyl)-1H-benzimidazole (379R) .

-

Bioaccumulation : Moderate accumulation in fatty tissues (BCF = 820 in fish) .

Key Reaction Kinetics

科学的研究の応用

Benfluralin is a dinitroaniline herbicide used to control monocot and dicot weed species . Registered in the United States since 1970, it has been employed on a variety of sites, including alfalfa, lettuce, non-bearing fruit and nut trees, ornamentals, and turf .

Agricultural Applications

- Herbicide Use: this compound is primarily used as a pre-emergent herbicide . It is applied before the emergence of weeds to control grasses and other weed species .

- Specific Crops:

- Lettuce: this compound is a major pre-emergent herbicide used in lettuce production, particularly for controlling grasses .

- Alfalfa: It is utilized at replant, typically once per year, making it a valuable tool for pest control in alfalfa crops .

- Other Crops: this compound is also used on birdsfoot trefoil, clover, non-bearing berries, non-bearing vineyards, and Christmas tree plantations .

Application Methods

This compound is available in dry flowable/soil-incorporated and granular product formulations . Granular formulations do not contribute to offsite exposure through drift, while ground spray applications do . Soil incorporation is a requirement for spray-applied formulations .

Benefits in Agriculture

In Arizona, alfalfa growers produce high-quality, pest-free alfalfa due to the use of this compound, which allows for 8 to 10 cuttings of alfalfa each year . The value of Arizona alfalfa production in 2016 exceeded $388 million .

Risk Assessment

The EPA conducted a screening-level ecological risk assessment to determine the potential impact of this compound on non-target terrestrial and aquatic organisms . The assessment used modeling to evaluate ecological risks .

Risks to Plants

This compound can pose risks to upland and wetland plants due to runoff and spray drift exposure . While it does not exceed terrestrial plant Levels of Concern (LOCs) based on vegetative vigor exposure, risks to germinating and young monocot seedlings remain a concern .

Risks to Aquatic Invertebrates

Acute risks to freshwater invertebrates from this compound use cannot be precluded, particularly in orchards, where chronic LOCs are exceeded .

Reregistration

The EPA completed a Reregistration Eligibility Decision (RED) for this compound in 2004, which included a review of the scientific data underlying its registration . Data Call-Ins (DCIs) were issued in 1991, 1995, and 2004 for this compound . The EPA reregisters pesticides that meet current human health and safety standards .

Toxicity

作用機序

ベンフラリンの作用機序は、植物細胞における微小管形成の阻害によるものです。 この阻害は、根と茎の正常な発達を阻害し、雑草の生育を効果的に抑制します . ベンフラリンの分子標的は、微小管の集合に不可欠なチューブリンタンパク質です。これらのタンパク質に結合することで、ベンフラリンは微小管の重合を防ぎ、細胞分裂と成長を阻害します。

類似化合物との比較

ベンフラリンは、トリフルラリン、エタルフラリン、ペンジメタリンなどの他の化合物を含む、ジニトロアニリン系除草剤に属しています . これらの類似化合物と比較して、ベンフラリンは、トリフルオロメチル基を含む特定の化学構造で独自です。この構造的特徴は、その独特の除草活性と環境挙動に貢献しています。

類似化合物:

トリフルラリン: 前処理雑草抑制に使用される、別のジニトロアニリン系除草剤。

エタルフラリン: 構造と機能がベンフラリンに似ており、さまざまな農業用途で使用されています。

ペンジメタリン: 作用機序は似ていますが、化学構造が異なる、広く使用されている除草剤。

生物活性

Benfluralin, a member of the dinitroaniline class of herbicides, is primarily utilized to control a wide range of grasses and broadleaf weeds in various agricultural settings. Its biological activity encompasses a spectrum of effects on both target organisms and non-target species, as well as implications for human health and environmental safety.

- Chemical Formula : C13H16F3N3O4

- CAS Number : 1861-40-1

- Molecular Weight : 319.29 g/mol

This compound functions by inhibiting cell division in plants, specifically during the mitotic phase. It disrupts microtubule formation, which is crucial for cell division, leading to the prevention of root and shoot development in emerging weeds. This mechanism is similar to other herbicides in its class, making it effective against both monocot and dicot weed species.

Acute and Chronic Toxicity

This compound exhibits low acute toxicity in mammals, with oral absorption estimated at approximately 20% . However, chronic exposure studies have raised concerns regarding its potential carcinogenicity. The U.S. Environmental Protection Agency (EPA) classified this compound as having "suggestive evidence of carcinogenicity" based on studies in rats and mice .

Key Findings from Toxicity Studies :

- NOAEL (No Observed Adverse Effect Level): 17 mg/kg body weight/day (short-term) and 0.5 mg/kg body weight/day (long-term) .

- Target Organs : Liver, kidneys, and thyroid were identified as primary targets for toxicity in animal studies .

- Reproductive Effects : Chronic avian studies indicated reproductive effects, particularly in bobwhite quail .

Ecotoxicological Impact

This compound poses significant risks to aquatic organisms. It has been classified as moderately toxic to freshwater fish and highly toxic to aquatic invertebrates on an acute exposure basis . Chronic exposure assessments indicate that risk quotients (RQs) exceed levels of concern (LOCs) for various aquatic species across multiple scenarios.

| Organism Type | Acute Toxicity Classification | Chronic Risk Quotients (RQs) |

|---|---|---|

| Freshwater Fish | Moderately Toxic | RQs up to 40.2 |

| Aquatic Invertebrates | Highly Toxic | RQs up to 51.7 |

| Aquatic Plants | High Risk | Exceeds LOCs |

Metabolism and Persistence

This compound is extensively metabolized in mammals, primarily excreted via feces with significant urinary metabolites detected . Its persistence in soil varies, with moderate to high stability under aerobic conditions leading to the formation of multiple minor metabolites. This persistence raises concerns about groundwater contamination, although the risk is assessed as low under representative use scenarios .

Case Studies

-

Earthworm Survival Study :

A study investigated the effects of this compound on earthworms (Octodrilus complanatus), revealing that exposure at double the recommended rate resulted in a weight reduction of up to 70% compared to untreated controls. This indicates a significant impact on soil health and ecosystem functioning . -

Aquatic Toxicity Assessment :

Research conducted on the acute toxicity of this compound highlighted its potential risks to aquatic ecosystems, particularly under conditions that exceed its solubility limits. The study emphasized the need for further research into chronic effects on non-target aquatic organisms .

特性

IUPAC Name |

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDHCQAYESWHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023899 | |

| Record name | Benfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline] | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C | |

| Record name | Benfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Affects seed germination and prevents weed growth by inhibition of root and shoot development. | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

1861-40-1 | |

| Record name | BENFLURALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benfluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfluralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benfluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28224BUY6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/ | |

| Record name | BENFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。